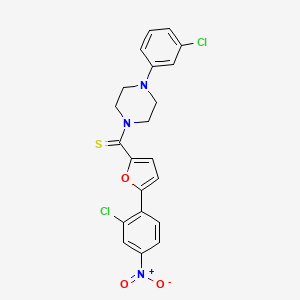![molecular formula C23H20BrClN2O2 B2404385 Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate CAS No. 378766-22-4](/img/structure/B2404385.png)
Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate” is a complex organic molecule that contains several functional groups and aromatic rings. It has a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring . This core is substituted with various groups including a bromo group, a chlorophenyl group, a phenyl group, and a methyl acetate group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the quinazoline core, followed by various substitution reactions to introduce the different groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and heteroatoms. The presence of the bromine and chlorine atoms would likely make the molecule quite dense and potentially polar .Chemical Reactions Analysis
As for the chemical reactions, this compound could potentially undergo, the bromine and chlorine atoms make the molecule susceptible to nucleophilic substitution reactions. The ester group could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Based on its structure, we can infer that it’s likely to be a solid at room temperature with a relatively high melting point due to the presence of aromatic rings and halogens. It’s likely to be soluble in organic solvents but not very soluble in water .Aplicaciones Científicas De Investigación
Antimicrobial Properties
Research has highlighted the antimicrobial properties of various quinazolinone derivatives. For instance, the synthesis and antimicrobial study of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, which are closely related to Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate, have been reported. These compounds show significant biological activity, particularly against various microbes (Raval, Desai, & Desai, 2012). Additionally, the synthesis of substituted (4-oxo-3-phenyl-3,4-dihydro quinazolin-2-yl)methyl nitrite derivatives and their antimicrobial activity have been studied, highlighting the potential of these compounds in combating bacterial and fungal infections (Chaitanya, Guguloth, Damodhar, & An, 2017).
Anticancer Potential
Some quinazolinone derivatives have been explored for their anticancer properties. A study on the design, synthesis, and biological evaluation of novel α-aminophosphonates based quinazolinone moiety as potential anticancer agents indicates that these compounds have shown promising results in inhibiting the proliferation of cancer cells (Awad, Abdel-Aal, Atlam, & Hekal, 2018).
Fungicidal Activity
Quinazolinone derivatives also exhibit fungicidal properties. A study on the synthesis, crystal structure, and fungicidal activity of novel pyrazoles containing quinazolinone structures revealed moderate activity against various fungal pathogens (Liu, Li, Chen, Xiong, Yu, Jing, Zheng, Du, & Jiang, 2014).
Safety And Hazards
Direcciones Futuras
The future research directions for this compound could include exploring its potential uses in various fields such as medicinal chemistry, materials science, or chemical synthesis. It could also involve studying its physical and chemical properties in more detail or developing more efficient methods for its synthesis .
Propiedades
IUPAC Name |
methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrClN2O2/c1-29-21(28)14-27-22(15-5-3-2-4-6-15)19-13-17(24)9-12-20(19)26-23(27)16-7-10-18(25)11-8-16/h2-13,22-23,26H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCQEXGYFMVVSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

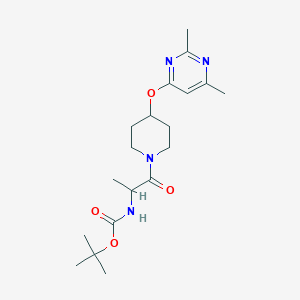
![diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate](/img/structure/B2404304.png)
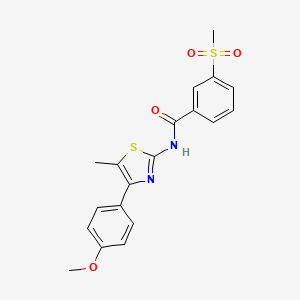
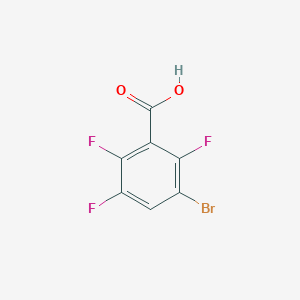
![Methyl 2-(3,4,5-triethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2404309.png)
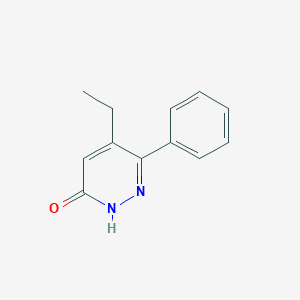
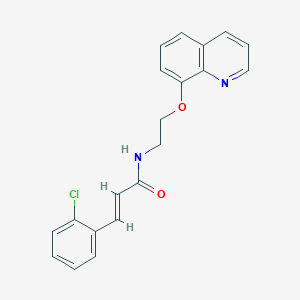
![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinazoline](/img/structure/B2404315.png)
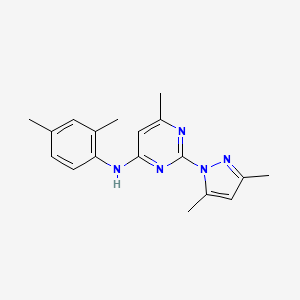
![2-(6-(Morpholine-4-carbonyl)benzo[d]thiazol-2-yl)isoindoline-1,3-dione](/img/structure/B2404317.png)
![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2404320.png)
![4-(methylsulfanyl)-6-({5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl}methyl)pyrimidine](/img/structure/B2404323.png)
![4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfone](/img/structure/B2404324.png)
